5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
Description
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a bicyclic compound featuring a pyrrolidin-2-one core substituted at the 5-position with an azetidine ring linked via a methyloxy group. The azetidine moiety (a 3-membered nitrogen-containing ring) introduces unique steric and electronic properties, which may influence solubility, bioavailability, and target binding compared to other substituents .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-2-1-6(10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
CNBPKRWHVLCNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation and substitution reactions. For instance, derivatives of this compound can be synthesized through the reaction with different nucleophiles, leading to a variety of substituted products.
Table 1: Common Synthetic Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | N/A |
| Reduction | Creation of reduced forms | N/A |
| Substitution | Various substituted derivatives | N/A |
Biological Applications
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The structural features of the compound potentially enhance its interaction with bacterial cell membranes .
Anticancer Properties
In vitro studies have demonstrated that derivatives of pyrrolidinones can induce apoptosis in cancer cells. A notable case study found that certain pyrrolidine derivatives exhibited IC50 values as low as 0.31 µM against HT-29 colon cancer cells, indicating strong anticancer activity. This suggests that this compound may share similar properties .
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Pyrrolidine Derivative | Anticancer | 0.31 | HT-29 colon cancer cells |
| Azetidine Derivative | Antimicrobial | N/A | Staphylococcus aureus |
| Escherichia coli |
Medicinal Applications
Potential Therapeutic Uses
this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent. The interaction between its azetidine and pyrrolidinone rings may allow it to target specific enzymes or receptors involved in disease processes .
Case Studies in Drug Development
Recent studies have highlighted the effectiveness of compounds with similar structures in treating various conditions. For instance, sazetidine-A analogs have been shown to reduce nicotine self-administration and improve attention in animal models, suggesting potential applications in addiction therapy .
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 5-position of pyrrolidin-2-one is a common site for functionalization. Below is a comparative analysis of substituents and their implications:
Key Observations :
- Azetidine vs. Benzyl/Aromatic Groups : The azetidine’s compact size and oxygen linker may improve aqueous solubility compared to hydrophobic benzyl derivatives, which prioritize membrane permeability .
- Azetidine vs.
Cytotoxicity and Enzyme Inhibition
- DMBPO (5-(2,4-Dimethylbenzyl)pyrrolidin-2-one): Exhibits dose-dependent cytotoxicity against HEP2 and HepG2 cells (IC50: 2.8–8.3 μg/mL), likely due to aromatic interactions with cellular targets .
- AChE Inhibitors (e.g., 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one): Derivatives with complex substituents show potent acetylcholinesterase inhibition, suggesting that bulkier groups enhance enzyme binding .
Inference for Target Compound : The azetidine group’s smaller size and polarity may favor interactions with polar enzyme active sites, though its efficacy would depend on specific target requirements.
Physicochemical Properties
- Solubility: Azetidine’s oxygen and amine groups may enhance solubility compared to nonpolar substituents (e.g., benzyl).
- logP : Estimated to be lower than benzyl derivatives but higher than hydroxylated analogs.
- Stability : Azetidine’s ring strain could reduce stability under acidic conditions compared to saturated rings.
Biological Activity
5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an azetidine ring with a pyrrolidin-2-one moiety. This structural arrangement is significant as it may enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The azetidine ring can potentially inhibit enzymatic activity or alter receptor function, while the pyrrolidin-2-one component may engage in hydrogen bonding and other interactions with biomolecules, contributing to its overall biological effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Significant growth suppression | |
| ESKAPE pathogens | Antibacterial activity noted |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. Analogous compounds have shown selective agonist activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. For example, studies on related analogs indicate that they can modulate nAChR activity, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
- Study on Nicotinic Receptors : A study investigated the binding affinity of various azetidine derivatives at nAChRs, revealing that certain modifications enhance selectivity and potency at α4β2-nAChRs, suggesting potential applications in treating nicotine dependence and cognitive disorders .
- Antimicrobial Screening : In a series of tests conducted on azetidine derivatives, this compound showed promising results against drug-resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development .
Q & A
Q. What synthetic routes are recommended for 5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolidinone derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, trityl-protected intermediates (e.g., (S)-5-(Trityloxymethyl)-2-pyrrolidinone, CAS 105526-85-0) are often used to stabilize reactive azetidine or pyrrolidine moieties during synthesis . Optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, or catalyst loading) to maximize yield and minimize side products . Computational reaction path searches using quantum chemical calculations (e.g., ICReDD methods) can also predict favorable pathways and reduce trial-and-error experimentation .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Safety data indicate incompatibility with strong oxidizing agents, which may lead to hazardous decomposition (e.g., CO, CO₂, NOₓ) . Use inert atmospheres (N₂/Ar) during reactions and store in sealed containers away from oxidizers. Personal protective equipment (PPE), including nitrile gloves and eye protection, is mandatory due to skin/eye irritation risks . Spill containment requires sand or vermiculite for absorption, followed by disposal as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly for stereochemical analysis of the azetidine and pyrrolidinone rings. High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., C₂₄H₂₃NO₂, MW 357.44) . Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹). Polarimetry may be used if chirality is present (e.g., (S)-enantiomers) .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms or optimize synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states and intermediates for key steps (e.g., azetidine ring opening or coupling reactions). Tools like Gaussian or ORCA enable energy profile analysis, while machine learning (ML) models trained on reaction databases can suggest optimal catalysts or solvents . For example, ICReDD’s integrated computational-experimental workflows reduce development time by 30–50% in similar heterocyclic systems .
Q. How should researchers address contradictions or gaps in toxicological data for this compound?
- Methodological Answer : Existing SDS data lack acute toxicity, mutagenicity, and ecotoxicity profiles . To address gaps, conduct in vitro assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity assays). For conflicting results, use tiered testing: start with high-throughput screening (HTS) followed by OECD guideline-compliant studies (e.g., OECD 423 for acute oral toxicity). Cross-validate findings with structurally analogous compounds (e.g., pyrrolidinone derivatives) .
Design a study to assess ecological risks given limited data on environmental mobility and degradation.
- Methodological Answer :
Perform soil column experiments to measure mobility (Kd values) under varying pH and organic matter content . For degradation, use OECD 309 (water-sediment systems) to track half-lives under aerobic/anaerobic conditions. Bioaccumulation potential can be modeled using EPI Suite’s BCFBAF module, supplemented by Daphnia magna acute toxicity tests . Prioritize metabolites identified via LC-HRMS non-target screening .
Methodological Notes
- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to efficiently screen variables (e.g., temperature, reagent stoichiometry) .
- Data Validation : Cross-reference computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy for rapid intermediates) .
- Risk Mitigation : Implement ALARA principles (As Low As Reasonably Achievable) for handling hazardous intermediates and decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
